2-Pentyl isocyanide

Description

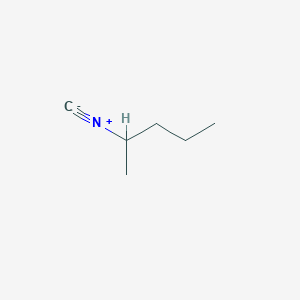

2-Pentyl isocyanide (C₆H₁₁NC) is an organic compound belonging to the alkyl isocyanide family, characterized by a pentyl group attached to the isocyano (–NC) functional group at the second carbon position. Isocyanides are notable for their strong odor, linear R–N≡C geometry, and diverse applications in coordination chemistry, catalysis, and multicomponent reactions. The branched pentyl chain in this compound likely influences its steric profile, solubility, and reactivity compared to linear isomers .

Properties

IUPAC Name |

2-isocyanopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-4-5-6(2)7-3/h6H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPGKXKHYQXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399139 | |

| Record name | 2-Pentyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355377-26-3 | |

| Record name | 2-Pentyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dehydration of N-2-Pentyl Formamide with POCl₃

This method, adapted from green chemistry advancements, avoids aqueous workup and enables rapid synthesis.

- Reagents :

- N-2-Pentyl formamide (1.0 equiv)

- Phosphorus oxychloride (POCl₃, 1.0 equiv)

- Triethylamine (5.0 equiv)

- Dichloromethane (DCM, 2 M concentration)

- Steps :

- Dissolve N-2-pentyl formamide in DCM under nitrogen.

- Add triethylamine at 0°C, followed by dropwise addition of POCl₃.

- Stir for 10–15 minutes at room temperature.

- Directly load the crude mixture onto a silica column (dry-packed).

- Elute with diethyl ether, collecting the first 250 mL fraction.

- Evaporate solvent under reduced pressure to isolate 2-pentyl isocyanide as a colorless liquid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 89–97% | |

| Reaction Time | 10–15 min | |

| Purity | >95% (¹H NMR) |

Continuous Flow Synthesis

Flow technology enhances safety and efficiency for volatile isocyanides.

- Reactor Setup :

- Two syringe pumps for reagent delivery.

- 10 mL coil reactor (residence time: 20 min).

- In-line silica column for purification.

- Conditions :

- Flow rate: 0.5 mL/min.

- Temperature: 25°C.

- Mobile phase: Diethyl ether.

| Metric | Value | Source |

|---|---|---|

| Throughput | 3 mmol/h | |

| Solvent Consumption | 150–250 mL/mmol |

Comparative Analysis of Methods

| Method | Yield | Time | Safety | Scalability |

|---|---|---|---|---|

| POCl₃ Dehydration | 89–97% | 15 min | Moderate | High (0.5 mol) |

| Flow Synthesis | 85–92% | 20 min | High | Medium (100 mmol) |

| Hoffmann Reaction | 45–65% | 6 hours | Low | Low |

Critical Considerations

Chemical Reactions Analysis

2-Pentyl isocyanide undergoes various types of chemical reactions:

Oxidation: Isocyanides can be oxidized to form isocyanates.

Reduction: Reduction of isocyanides can lead to the formation of primary amines.

Substitution: Isocyanides can participate in nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pentyl isocyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentyl isocyanide involves its unique reactivity due to the presence of both nucleophilic and electrophilic centers. This allows it to participate in a variety of chemical reactions, including nucleophilic addition and substitution . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and research findings for 2-pentyl isocyanide and related alkyl isocyanides, based on the provided evidence and structural extrapolation:

Key Comparative Insights:

Structural and Steric Effects: 2-Pentyl vs. This branching may also lower its boiling point relative to 1-pentyl isocyanide, though experimental data are lacking . Methyl vs. t-Butyl: Methyl isocyanide’s small size enables strong hydrogen bonding with methanol (N≡C···H–O), as confirmed by IR/Raman studies . In contrast, t-butyl isocyanide’s bulky tert-butyl group impedes such interactions but enhances stability in nonpolar solvents .

Synthetic Accessibility: Methyl and aminoalkyl isocyanides (e.g., 3-diethylaminopropyl isocyanide) are synthesized via the Hofmann method , while t-butyl, cyclohexyl, and 1-pentyl isocyanides are commercially available . The synthesis route for this compound remains undocumented in the provided literature.

Reactivity and Applications: Methyl isocyanide’s linear geometry and polar N≡C group make it a versatile ligand in coordination chemistry, with demonstrated hydrogen-bonding capabilities in methanol . Cyclohexyl isocyanide’s cyclic structure enhances thermal stability, favoring its use in high-temperature reactions . 1-Pentyl isocyanide’s hydrophobicity suits it for reactions in organic solvents like DMF or ether, whereas 2-pentyl’s branching may limit its solubility in polar media .

Biological Activity

2-Pentyl isocyanide, a member of the isocyanide family, is a compound with notable biological activity. Isocyanides are characterized by their unique functional group, which allows them to interact with various biological targets, making them valuable in medicinal chemistry and biochemistry. This article delves into the biological activities associated with this compound, including its mechanisms of action, effects on microbial pathogens, and potential therapeutic applications.

Research indicates that isocyanides, including this compound, exert their biological effects primarily through covalent modification of target proteins. This modification often occurs at nucleophilic sites such as cysteine residues in enzymes, leading to inhibition of essential metabolic pathways in bacteria.

Inhibition of Bacterial Pathogens

A significant body of research highlights the ability of isocyanides to inhibit bacterial pathogens. For instance, studies have shown that certain isocyanides can effectively target and inhibit the growth of Gram-positive bacteria such as Staphylococcus epidermidis and Streptococcus pneumoniae at low micromolar concentrations. However, their efficacy against Gram-negative bacteria appears limited due to challenges in cellular uptake .

Table 1: Inhibition Potency of this compound Against Bacterial Strains

| Bacterial Strain | Inhibition Concentration (μM) |

|---|---|

| Staphylococcus epidermidis | Low micromolar |

| Streptococcus pneumoniae | Low micromolar |

| Escherichia coli (LPS-deficient) | Requires membrane permeabilizer |

Cytotoxicity and Safety Profile

While this compound shows promise as an antibacterial agent, its cytotoxicity must be carefully considered. In vitro studies indicate that it can exhibit cytotoxic effects on human cells (e.g., HeLa cells) with an IC50 value around 25 μM . Additionally, its interaction with cytochrome P450 enzymes suggests potential for drug-drug interactions and necessitates further exploration into its safety profile.

Case Studies and Research Findings

- Covalent Targeting Studies : A study demonstrated that this compound covalently binds to cysteine residues in essential bacterial enzymes, disrupting normal metabolic functions. This mechanism underscores its potential as a lead compound for developing new antibiotics .

- Therapeutic Applications : The unique electrophilic nature of the isocyanide group allows for diverse applications in drug design. Researchers are investigating its use in synthesizing novel compounds targeting various diseases, including bacterial infections and possibly cancer .

- Self-Assembled Monolayers (SAMs) : Investigations into self-assembled monolayers containing this compound have revealed enhanced thermal stability properties, suggesting potential applications in nanotechnology and biosensing .

Q & A

Q. How is 2-Pentylfuran (2PF) detected in fungal cultures using Solid-Phase Micro Extraction (SPME) combined with Gas Chromatography/Mass Spectrometry (GC/MS)?

- Methodological Answer : Cultures are grown in sealed vials with airtight septa. After incubation, headspace volatiles are preconcentrated using a DVB/Carboxen/PDMS SPME fiber exposed for 3 hours. GC/MS analysis is performed with a Zebron ZB-624 column, helium carrier gas (1.2 ml/min), and a temperature gradient from 60°C to 250°C. Calibration uses pure 2PF standards (0.1–50 nmol/mol) for semi-quantification .

Q. What experimental controls are critical when analyzing 2PF production in fungal cultures?

Q. Why is 2PF considered a potential biomarker for Aspergillus fumigatus infections?

- Methodological Answer : 2PF is consistently produced by A. fumigatus in vitro across substrates like malt extract and gypsum board. In human studies, it was detected in breath samples from cystic fibrosis patients with confirmed fungal colonization but not in healthy controls, supporting its role as a diagnostic marker .

Q. What are the physicochemical properties of 2PF that influence its detectability in breath samples?

- Methodological Answer : 2PF has a molecular weight of 138 g/mol, vapor pressure of 160 Pa (25°C), and low water solubility (42 mg/L), making it volatile and suitable for gas-phase analysis. Its distinctive mass fragmentation pattern aids GC/MS identification .

Advanced Research Questions

Q. How can researchers address discrepancies between 2PF detection in breath samples and clinical diagnoses of fungal infections?

Q. What statistical approaches are recommended for analyzing 2PF as part of volatile organic compound (VOC) profiling in complex samples?

- Methodological Answer : Principal Component Analysis (PCA) can differentiate 2PF from co-eluting VOCs in datasets. For example, PCA identified 2PF as a key marker in seaweed quality assessment when combined with heptadecane and 2-heptanone, highlighting its discriminative power in multivariate analysis .

Q. How can the semi-quantitative limitations of 2PF measurement in culture headspace be mitigated?

Q. What experimental designs are optimal for studying 2PF production across diverse fungal pathogens?

Q. How does 2PF production vary with fungal metabolic states (e.g., active growth vs. dormancy)?

Q. What are the ethical and technical challenges in translating 2PF breath analysis to clinical diagnostics?

- Methodological Answer :

Ensure informed consent for vulnerable populations (e.g., immunocompromised patients). Optimize non-invasive sampling protocols (e.g., 4-liter breath bags) to minimize patient burden. Address confounding factors like diet or environmental VOC exposure through controlled studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.